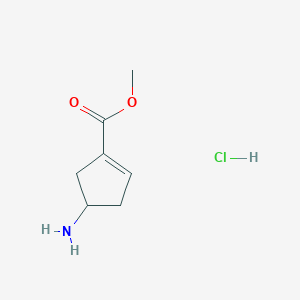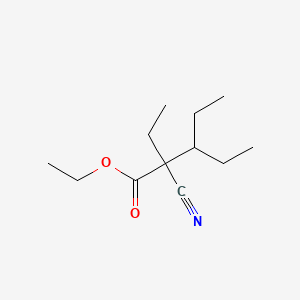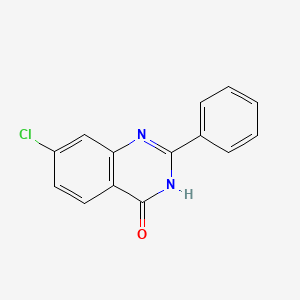
7-氯-2-苯基喹唑啉-4(3H)-酮
描述
7-Chloro-2-phenylquinazolin-4(3H)-one, or 7-Cl-2-PQ, is a synthetic organic compound that is primarily used in the laboratory for scientific research. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. The purpose of
科学研究应用
抗菌和抗结核活性评价
Anand等人(2011年)进行了一项研究,合成了一系列7-氯-3-(取代苯甲醛/苯乙醛基氨基)-2-苯基喹唑啉-4(3H)-酮,并对它们进行了抗菌和抗结核活性评价。研究结果表明,这些化合物对结核分枝杆菌以及革兰氏阳性和阴性细菌具有显著活性,突显了该化合物作为有效抗细菌和分枝杆菌靶点药物的潜力 (Anand, Narasimhan, Chandran, & Jayaveera, 2011)。
抗癌活性
Noolvi和Patel(2013年)报道了3-(取代苯甲醛基氨基)-7-氯-2-苯基喹唑啉-4(3H)-酮衍生物的合成和表征。这些化合物对中枢神经系统SNB-75癌细胞系表现出显著活性,表明其作为抗肿瘤药物的潜力 (Noolvi & Patel, 2013)。
染料合成中的应用
Patel和Patel(2011年)专注于合成具有良好染色性能和药理活性(包括抗菌性)的新型单偶氮基喹唑啉酮类反应性染料。这项研究展示了7-氯-2-苯基喹唑啉-4(3H)-酮在开发具有额外生物活性的染料中的实用性 (Patel & Patel, 2011)。
抗炎和镇痛潜力
Mahato、Shrivastava和Shanthi(2017年)合成了7-氯-3-取代-2-苯基喹唑啉-4(3H)-酮,并评估了它们的抗炎和镇痛性能。初步评估显示,与标准药物相比,这些化合物表现出中等到显著的活性,展示了该化合物在这些领域的治疗潜力 (Mahato, Shrivastava, & Shanthi, 2017)。
抗菌剂
Mahato、Shrivsatava和Shanthi(2015年)进行了另一项研究,合成了7-氯-2,3-二取代-4(3H)-喹唑啉酮,并将其评估为抗菌剂。该研究突出了这些化合物与DNA旋转酶蛋白的相互作用,表明它们作为抗菌剂的有效性 (Mahato, Shrivsatava, & Shanthi, 2015)。
属性
IUPAC Name |
7-chloro-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSBXSUAJILPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenylquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 7-Chloro-2-phenylquinazolin-4(3H)-one have been explored for anticonvulsant activity and what were the outcomes?
A1: Researchers synthesized a series of novel quinazoline derivatives based on the 7-Chloro-2-phenylquinazolin-4(3H)-one scaffold. They introduced various substituents at the 3-position of the quinazolinone ring. [] This modification aimed to investigate the Structure-Activity Relationship (SAR) and identify structural features crucial for anticonvulsant activity. Notably, compound 3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one (compound 48) exhibited the most potent anticonvulsant activity within the series. Importantly, this compound also displayed relatively low neurotoxicity and a favorable safety profile in the median lethal dose test compared to the reference drugs. [] These findings suggest that the 2-aminophenyl substituent at the 3-position plays a significant role in enhancing the anticonvulsant activity of this class of compounds.
Q2: Besides anticonvulsant activity, have other biological activities been explored for derivatives of 7-Chloro-2-phenylquinazolin-4(3H)-one?
A2: Yes, researchers have also explored the antibacterial potential of 7-Chloro-2-phenylquinazolin-4(3H)-one derivatives. [] Specifically, they synthesized a series of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones, utilizing 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one as the starting material. [] This involved reacting it with various amines in the presence of formaldehyde. To understand the potential mechanism of action, researchers performed molecular docking studies with DNA gyrase protein. [] The results indicated that these compounds interact with DNA gyrase, suggesting a potential mechanism for their antibacterial activity. Further in silico analysis, including toxicity prediction, blood-brain barrier permeability, and drug-likeness properties, was performed to evaluate their potential as drug candidates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

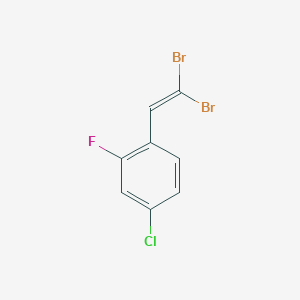

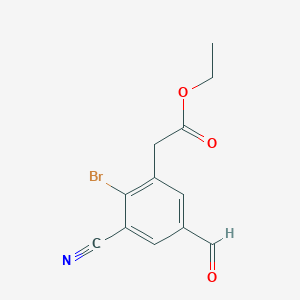
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)
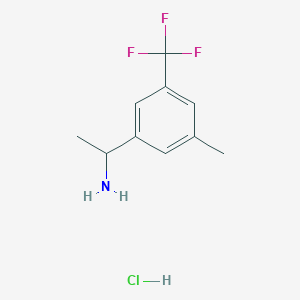

![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)



